

Application Notes and Protocols: BRL-37344 in Skeletal Muscle Cell Glucose Uptake Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a synthetic compound initially identified as a selective β 3-adrenergic receptor agonist.[1] However, extensive research has demonstrated that in skeletal muscle cells, its primary mechanism for stimulating glucose uptake is through the β 2-adrenergic receptor (β 2-AR).[2][3][4] This makes **BRL-37344** a valuable tool for investigating insulin-independent glucose transport mechanisms in skeletal muscle, a critical area of research for conditions such as type 2 diabetes and obesity.

These application notes provide a comprehensive overview of the use of **BRL-37344** in glucose uptake assays using skeletal muscle cell lines, such as L6 and C2C12 myotubes. Detailed protocols for cell culture, differentiation, and the glucose uptake assay itself are provided, along with a summary of expected results and the underlying signaling pathways.

Mechanism of Action

In skeletal muscle cells, **BRL-37344** stimulates glucose uptake by binding to β 2-adrenergic receptors.[2][3][4] This activation initiates a signaling cascade that leads to the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose import into the cell.[2][4][5]



A key feature of **BRL-37344**'s action is its divergence from the classical insulin signaling pathway. The **BRL-37344**-mediated glucose uptake is independent of phosphoinositide 3-kinase (PI3K)/Akt signaling and AMP-activated protein kinase (AMPK) phosphorylation.[2][3][4] Instead, the pathway is dependent on the mammalian target of rapamycin complex 2 (mTORC2).[2][3][4]

Interestingly, while **BRL-37344** is a partial agonist for cyclic AMP (cAMP) generation, it acts as a full agonist for GLUT4 translocation and glucose uptake, exhibiting similar potency and efficacy to the non-selective β -agonist isoprenaline.[2][4] A significant advantage of **BRL-37344** is that, unlike isoprenaline, it does not induce classical β 2-AR desensitization or β -arrestin recruitment, allowing for a more sustained signaling response.[3][4]

Data Presentation

BRL-37344 Activity in L6 Skeletal Muscle Cells

Parameter	BRL-37344	Isoprenaline (Comparator)	Reference
Glucose Uptake			
pEC50	7.41 ± 0.2	7.45 ± 0.3	[5]
Emax (% of basal)	168.1 ± 4.6	186.8 ± 7.9	[5]
cAMP Generation			
pEC50	6.57 ± 0.1	8.44 ± 0.1	[5]
Emax (pmol cAMP/well)	6.9 ± 0.3	15.5 ± 0.5	[5]

Dose-Dependent Effects of BRL-37344 on Glucose Utilization in Isolated Rat Skeletal Muscle



BRL-37344 Concentration	% Increase in Glucose Utilization (Soleus)	% Increase in Glucose Utilization (EDL)	Reference
10 ⁻¹¹ M	~30%	~24%	[6]
10 ⁻¹⁰ M	Significant increase	Significant increase	[6]
10 ⁻⁹ M	Significant increase	Significant increase	[6]
10 ⁻⁶ - 10 ⁻⁵ M	Inhibition up to 30%	Inhibition up to 30%	[6]

Note: EDL stands for Extensor Digitorum Longus muscle.

Experimental Protocols

Protocol 1: Culture and Differentiation of L6 Myoblasts

This protocol describes the standard procedure for culturing L6 myoblasts and inducing their differentiation into myotubes, which are suitable for glucose uptake assays.

Materials:

- L6 rat skeletal myoblasts
- Growth Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin.
- Differentiation Medium: High-glucose DMEM supplemented with 2% (v/v) Horse Serum and 1% (v/v) Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS)
- 6-well or 12-well cell culture plates

Procedure:

• Cell Seeding: Seed L6 myoblasts in culture plates at a density of 5 x 10⁴ cells/cm².



- Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
- Induction of Differentiation: When the cells reach approximately 80-90% confluency, aspirate
 the Growth Medium, wash the cells once with PBS, and replace it with Differentiation
 Medium.
- Differentiation: Culture the cells in Differentiation Medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into multinucleated myotubes.

Protocol 2: 2-Deoxy-D-[3H]-Glucose Uptake Assay

This protocol details the steps for measuring glucose uptake in differentiated L6 myotubes upon stimulation with **BRL-37344**.

Materials:

- Differentiated L6 myotubes in culture plates
- Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES, pH 7.4)
- BRL-37344 stock solution (in DMSO or water)
- 2-Deoxy-D-[3H]-glucose (radiolabeled glucose)
- Unlabeled 2-deoxy-D-glucose
- Insulin (positive control)
- Cytochalasin B (inhibitor of glucose transport, for non-specific uptake control)
- 0.5 M NaOH
- · Scintillation cocktail
- Scintillation counter



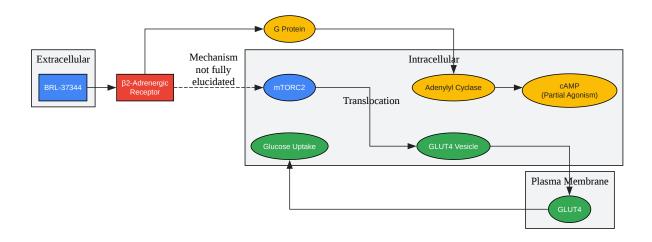
Procedure:

- Serum Starvation: Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.
- Pre-incubation: Wash the cells twice with warm KRH buffer.
- Stimulation: Incubate the cells with KRH buffer containing the desired concentrations of BRL-37344 (e.g., 10⁻¹¹ M to 10⁻⁵ M) or other compounds (e.g., insulin 100 nM as a positive control) for 30 minutes at 37°C. For negative controls, use vehicle alone. To determine non-specific uptake, pre-incubate a set of wells with Cytochalasin B (e.g., 10 μM) for 15 minutes prior to and during the stimulation step.
- Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose (e.g., 0.5 μCi/mL) along with unlabeled 2deoxy-D-glucose (to a final concentration of 10 μM) to each well and incubate for 10 minutes at 37°C.
- Termination of Uptake: To stop the reaction, aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at room temperature.
- Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay) for normalization of the glucose uptake data.
- Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake (from Cytochalasin B-treated wells) from the total uptake. Normalize the data to the protein concentration.

Visualizations



Signaling Pathway of BRL-37344-Induced Glucose Uptake

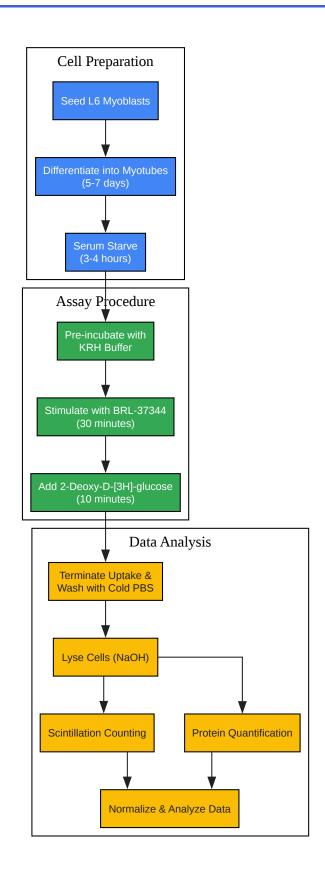


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Caption: BRL-37344 signaling pathway for glucose uptake in skeletal muscle cells.

Experimental Workflow for Glucose Uptake Assay



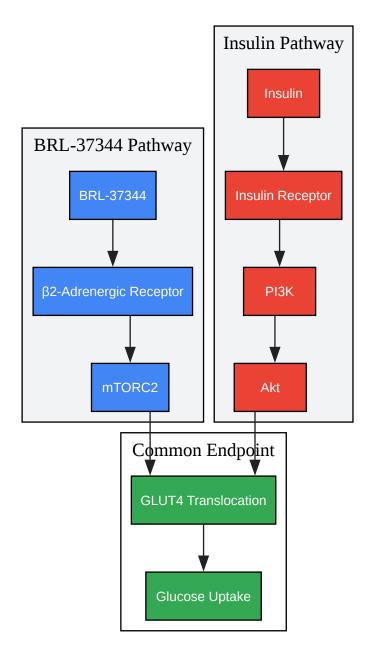


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Caption: Workflow for a 2-deoxy-D-[3H]-glucose uptake assay in L6 myotubes.



Logical Relationship of BRL-37344 Signaling vs. Insulin Signaling



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Caption: Comparison of BRL-37344 and Insulin signaling pathways for glucose uptake.



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